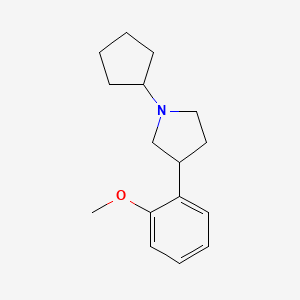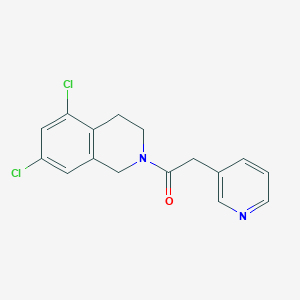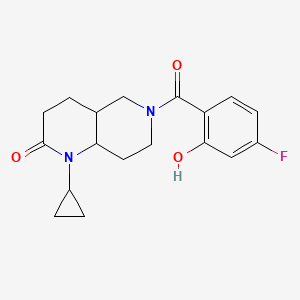
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine, also known as CPP, is a synthetic compound that belongs to the family of pyrrolidine derivatives. CPP is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of the glutamate receptor. The NMDA receptor is involved in various physiological processes, including learning, memory, and synaptic plasticity. CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine acts as a selective agonist of the NMDA receptor, which is a ligand-gated ion channel that is permeable to calcium, sodium, and potassium ions. The NMDA receptor is activated by the binding of glutamate and glycine, which leads to the opening of the ion channel and the influx of calcium ions into the cell. The activation of the NMDA receptor is critical for the induction of long-term potentiation (LTP), a process that underlies learning and memory. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine enhances the activity of the NMDA receptor by binding to a specific site on the receptor and promoting its opening.
Biochemical and Physiological Effects
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has been shown to have a range of biochemical and physiological effects, including the enhancement of synaptic plasticity, the improvement of learning and memory, and the modulation of neuroinflammation. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has also been shown to have neuroprotective effects in animal models of neurological disorders, including stroke and traumatic brain injury. However, the use of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine in humans is limited due to its potential toxicity and side effects.
实验室实验的优点和局限性
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is a potent and selective agonist of the NMDA receptor, which makes it a valuable tool for studying the receptor and its downstream signaling pathways. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has been extensively studied in animal models and has been shown to have a range of biochemical and physiological effects. However, the use of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine in humans is limited due to its potential toxicity and side effects. In addition, the synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is a complex process that requires specialized equipment and expertise.
未来方向
There are several future directions for the study of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine and its potential applications in scientific research. One area of interest is the development of more selective and potent NMDA receptor agonists that can be used to study the receptor and its downstream signaling pathways. Another area of interest is the investigation of the potential therapeutic applications of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine in neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of new synthetic methods for the production of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine and related compounds may lead to the discovery of novel pharmacological tools and therapeutic agents.
合成方法
The synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine involves several steps, including the reaction of cyclopentanone with 2-methoxybenzaldehyde to form the corresponding enamine, followed by cyclization with ethyl acetoacetate. The resulting pyrrolidine intermediate is then subjected to a series of chemical reactions, including reduction and acetylation, to yield the final product, 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine. The synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is a complex process that requires specialized equipment and expertise.
科学研究应用
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has been widely used in scientific research to study the NMDA receptor and its role in various physiological processes. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine is commonly used as a pharmacological tool to selectively activate the NMDA receptor and to investigate its downstream signaling pathways. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has been shown to enhance synaptic plasticity and improve learning and memory in animal models. 1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine has also been used to study the mechanisms of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
1-cyclopentyl-3-(2-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-18-16-9-5-4-8-15(16)13-10-11-17(12-13)14-6-2-3-7-14/h4-5,8-9,13-14H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFALJFIVXVCSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-methoxyphenyl)pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)
![3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7632215.png)

![(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B7632228.png)
![Methyl 5-[[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]furan-2-carboxylate](/img/structure/B7632238.png)
![3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632253.png)
![2-[2-(Dimethylamino)ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7632266.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]-5-pyridin-3-yl-1H-pyrazole-4-carboxamide](/img/structure/B7632276.png)
![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)
![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)

